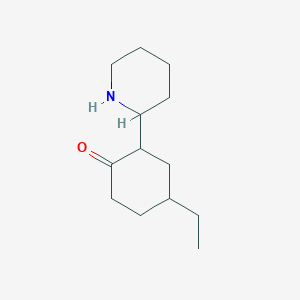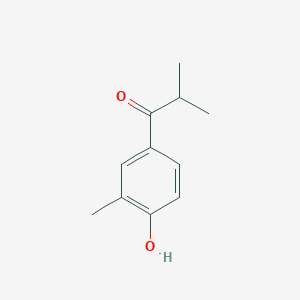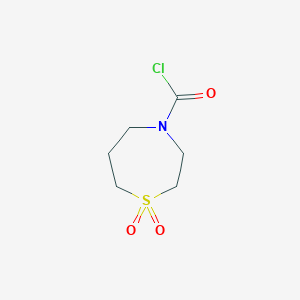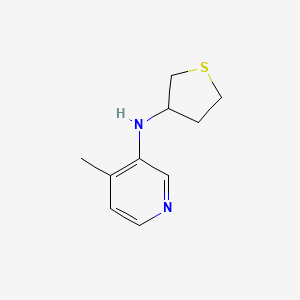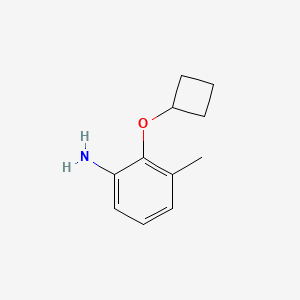
2-Cyclobutoxy-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutoxy-3-methylaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the aniline ring is substituted with a cyclobutoxy group at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-3-methylaniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 2-chloro-3-methylaniline with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-Cyclobutoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using fuming sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-Cyclobutoxy-3-methylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Cyclobutoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
2-Cyclobutoxy-3-methylaniline can be compared with other similar compounds, such as:
2-Methoxy-3-methylaniline: This compound has a methoxy group instead of a cyclobutoxy group, resulting in different chemical and biological properties.
2-Ethoxy-3-methylaniline: The ethoxy group in this compound leads to variations in reactivity and applications compared to the cyclobutoxy derivative.
2-Cyclopropoxy-3-methylaniline: The cyclopropoxy group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-cyclobutyloxy-3-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-4-2-7-10(12)11(8)13-9-5-3-6-9/h2,4,7,9H,3,5-6,12H2,1H3 |
InChIキー |
RFAKBDCMNLHYIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)OC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
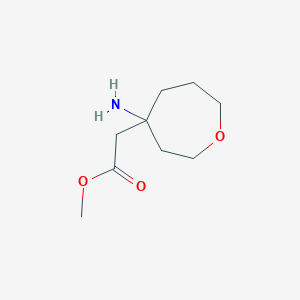
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)

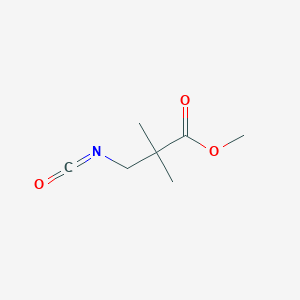
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
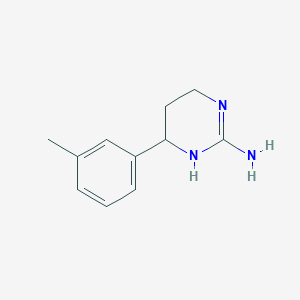
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
